(5-Bromopyridin-3-yl)(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)methanone
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Description
(5-Bromopyridin-3-yl)(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H17BrN6O and its molecular weight is 425.29. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as α-glucosidase , which plays a crucial role in treating type II diabetes mellitus .
Mode of Action
It’s known that the compound is pharmacologically active . The compound likely interacts with its target enzyme, possibly inhibiting its function and leading to changes in the biochemical processes within the cell.
Biochemical Pathways
Given the potential inhibition of α-glucosidase , it can be inferred that the compound may affect carbohydrate digestion and absorption pathways, thereby influencing glucose metabolism.
Result of Action
If the compound does indeed inhibit α-glucosidase , it could potentially lead to decreased glucose absorption in the gut, thereby lowering blood glucose levels.
Action Environment
It’s important to note that factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its target .
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN6O/c20-16-11-15(12-22-13-16)19(27)26-9-7-25(8-10-26)18-2-1-17(23-24-18)14-3-5-21-6-4-14/h1-6,11-13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYZVACFPPUFMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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